![molecular formula C26H26N4O4 B1200225 1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators
- Quinoline urea derivatives, including the mentioned compound, have been investigated for their potential as supramolecular gelators. In a study by Braga et al. (2013), they explored the gelator behavior of such compounds in the formation of Ag-complexes. They found that certain quinoline urea derivatives could effectively gelate mixed solvents when mixed with silver nitrate, suggesting their potential applications in materials science (Braga et al., 2013).
Molecular Recognition and Crystal Formation
- The ability of quinoline-urea derivatives to recognize and form complexes with various dicarboxylic acids has been studied. Kalita and Baruah (2010) found that certain compounds, including the one , can form salts and co-crystals with different acids. These compounds show potential for applications in molecular recognition and crystal engineering (Kalita & Baruah, 2010).
Synthesis of Metabolites and Derivatives
- Research has been conducted on the synthesis of various metabolites and derivatives of quinoline-urea compounds. These studies are significant for understanding the chemical properties and potential applications of these compounds in various fields such as pharmaceuticals and materials science. For example, Mizuno et al. (2006) conducted a study on the synthesis of metabolites of a related compound (Mizuno et al., 2006).
Host-Guest Chemistry
- Quinoline-urea derivatives have been explored for their use in host-guest chemistry. A study by Kalita and Baruah (2013) examined the co-crystal formation of these compounds with various acids, indicating their utility in the field of crystallography and materials science (Kalita & Baruah, 2013).
Structural Characterization
- The structural properties of quinoline-urea derivatives are of significant interest. For instance, Bailleul et al. (1985) studied the formation of quinoline derivatives under alkaline conditions, providing insights into the structural aspects of these compounds (Bailleul et al., 1985).
Eigenschaften
Produktname |
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea |
|---|---|
Molekularformel |
C26H26N4O4 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
3-benzyl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C26H26N4O4/c1-33-23-12-20-11-21(25(31)29-22(20)13-24(23)34-2)17-30(16-19-9-6-10-27-14-19)26(32)28-15-18-7-4-3-5-8-18/h3-14H,15-17H2,1-2H3,(H,28,32)(H,29,31) |
InChI-Schlüssel |
MBENVHPUZJYPSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CN(CC3=CN=CC=C3)C(=O)NCC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1200142.png)
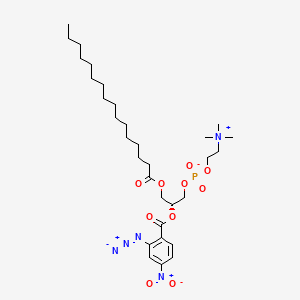

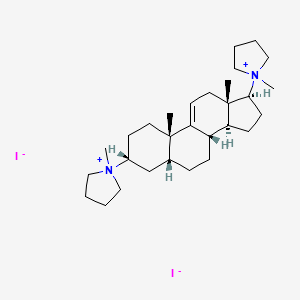
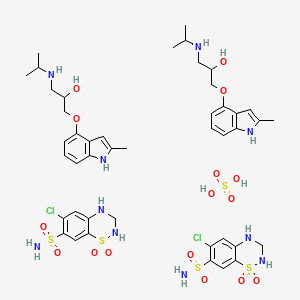
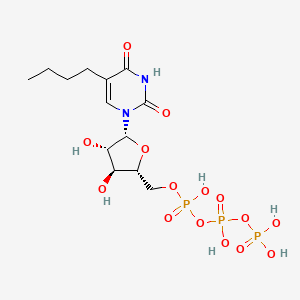


![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)
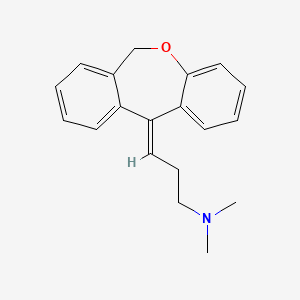
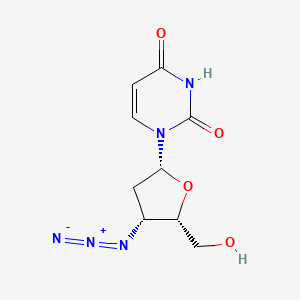
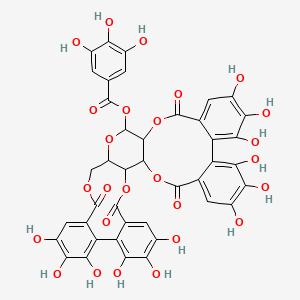
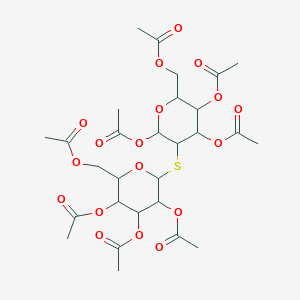
![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)